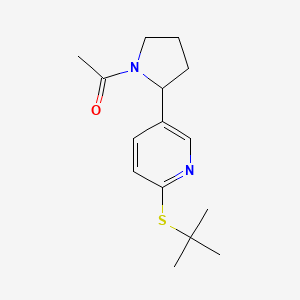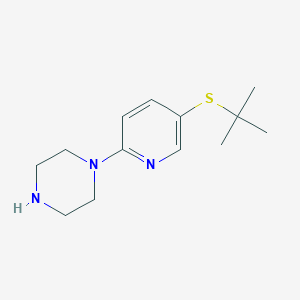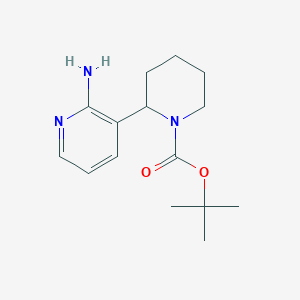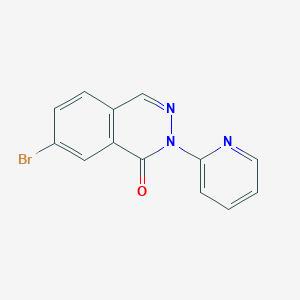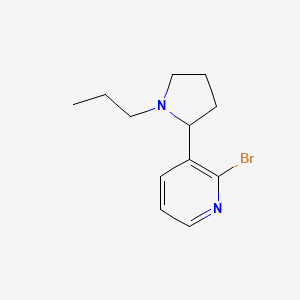
4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C13H17N3O and a molecular weight of 231.29 g/mol . This compound is notable for its unique structure, which includes a piperazine ring substituted with a pyridine derivative. It is used in various research and industrial applications due to its reactivity and selectivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde typically involves the reaction of piperazine with a pyridine derivative. One common method includes the use of t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a starting material, which undergoes nucleophilic substitution and catalytic hydrogenation . The reaction conditions often involve the use of solvents like methanol and acetic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through crystallization or chromatography to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde is used in a wide range of scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and as a reagent in various chemical processes
Mécanisme D'action
The mechanism of action of 4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine derivatives: Compounds like 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)pyridin-2-one share structural similarities.
Pyridine derivatives: Compounds like 2-methyl-5-vinylpyridine and 3-methyl-5-vinylpyridine.
Uniqueness
4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to its combination of a piperazine ring with a vinyl-substituted pyridine, providing distinct reactivity and selectivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C13H17N3O |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
4-(5-ethenyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C13H17N3O/c1-3-12-8-11(2)13(14-9-12)16-6-4-15(10-17)5-7-16/h3,8-10H,1,4-7H2,2H3 |
Clé InChI |
GNAGKMAPTXPAQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1N2CCN(CC2)C=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





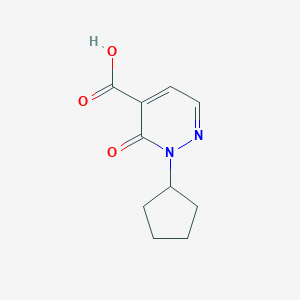
![6-Oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11798374.png)
